4-Quinolin-2-ylaniline
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Overview
Description
Mechanism of Action
Target of Action
4-Quinolin-2-ylaniline, also known as 4-(Quinolin-2-yl)aniline, is a derivative of quinoline, a class of compounds known for their broad spectrum of biological activities . Quinolines have been found to target bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them effective targets for antimicrobial action .
Mode of Action
The mode of action of quinoline derivatives involves the stabilization of a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the function of the targeted enzymes, preventing the supercoiling of bacterial DNA and thus blocking DNA synthesis . This leads to the death of the bacterial cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is likely the DNA replication pathway in bacteria, given its interaction with DNA gyrase and topoisomerase IV . By inhibiting these enzymes, the compound disrupts the normal functioning of this pathway, leading to the cessation of DNA replication and ultimately bacterial cell death .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth through the disruption of DNA replication . This leads to the death of bacterial cells, demonstrating the compound’s potential as an antimicrobial agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: BF-170 hydrochloride can be synthesized through a series of chemical reactions involving quinoline derivatives. The primary synthetic route involves the reaction of 2-chloroquinoline with 4-aminophenylboronic acid under palladium-catalyzed cross-coupling conditions. The resulting product is then treated with hydrochloric acid to obtain BF-170 hydrochloride .
Industrial Production Methods: Industrial production of BF-170 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: BF-170 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert BF-170 hydrochloride to its corresponding amine derivatives.
Substitution: The aromatic ring of BF-170 hydrochloride can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration and halogens for halogenation.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated quinoline derivatives.
Scientific Research Applications
BF-170 hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
BF-170 hydrochloride is unique in its dual role in hematopoiesis and neurofibrillary tangle imaging. Similar compounds include:
NSC 168387 hydrochloride: Another quinoline derivative with similar applications in hematopoiesis.
2-BFI hydrochloride: Used in neurofibrillary tangle imaging but with different binding affinities.
PGL-135 hydrochloride monohydrate: Another compound used in imaging studies but with distinct chemical properties.
BF-170 hydrochloride stands out due to its high binding affinity to tau fibrils and its ability to enhance hematopoietic stem cell emergence, making it a valuable tool in both medical and biological research .
Properties
CAS No. |
22191-97-5 |
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Molecular Formula |
C15H13ClN2 |
Molecular Weight |
256.73 g/mol |
IUPAC Name |
4-quinolin-2-ylaniline;hydrochloride |
InChI |
InChI=1S/C15H12N2.ClH/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15;/h1-10H,16H2;1H |
InChI Key |
UYYPMQOFLJHJAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)N.Cl |
Pictograms |
Corrosive; Irritant |
Synonyms |
2-(4-Aminophenyl)quinoline hydrochloride, NSC-168387 hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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